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Compound of Interest

Compound Name: 1,8-Diaminooctane

Cat. No.: B148097 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-
Diaminooctane, a molecule of significant interest in chemical synthesis and drug development.

The guide is intended for researchers, scientists, and professionals in drug development,

offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside experimental protocols and a workflow for

spectroscopic analysis.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 1,8-Diaminooctane in a

structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 1,8-Diaminooctane are summarized below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1,8-Diaminooctane is characterized by signals corresponding to the

different proton environments in the molecule. The chemical shifts are influenced by the

proximity to the electron-withdrawing amino groups.
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Assignment
Chemical Shift (δ)

ppm
Multiplicity Integration

-CH₂-NH₂ (a) ~2.67 Triplet 4H

-CH₂-CH₂NH₂ (b) ~1.43 Multiplet 4H

-CH₂-CH₂-CH₂- (c) ~1.32 Multiplet 8H

-NH₂ (d) ~1.09 Singlet (broad) 4H

Note: The chemical shifts and multiplicities are based on typical values for similar aliphatic

diamines and may vary depending on the solvent and concentration. The data from

ChemicalBook indicates shifts at 2.67, 1.43, 1.32, and 1.09 ppm without specifying multiplicity.

[1]

¹³C NMR (Carbon-13 NMR) Data

Due to the symmetry of the 1,8-Diaminooctane molecule, the ¹³C NMR spectrum is expected

to show four distinct signals corresponding to the four unique carbon environments.

Carbon Atom Chemical Shift (δ) ppm

C1, C8 (-CH₂-NH₂) 40 - 45

C2, C7 (-CH₂-CH₂NH₂) 30 - 35

C3, C6 (-CH₂-CH₂-CH₂-) 25 - 30

C4, C5 (-CH₂-CH₂-CH₂-) 25 - 30

Note: Specific experimental ¹³C NMR data for 1,8-Diaminooctane is not readily available. The

chemical shifts presented are predicted based on the structure and typical values for aliphatic

amines. Carbons directly attached to the nitrogen atom are the most deshielded and appear at

the highest chemical shift.[2][3][4]

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemicalbook.com/SpectrumEN_373-44-4_1HNMR.htm
https://www.benchchem.com/product/b148097?utm_src=pdf-body
https://www.benchchem.com/product/b148097?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 1,8-Diaminooctane shows characteristic absorptions for the amine N-H

bonds and the alkane C-H bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3381 N-H asymmetric stretch Strong

3321 N-H symmetric stretch Strong

2926 C-H asymmetric stretch Strong

2856 C-H symmetric stretch Strong

1593 N-H bend (scissoring) Medium

1488 C-H bend (scissoring) Medium

~850 N-H wag Broad, Medium

~725 C-H rock Medium

Note: The experimental FT-IR data is sourced from a study by DergiPark which conducted

vibrational spectroscopic and quantum chemical investigations of 1,8-diaminooctane.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1,8-Diaminooctane (Molecular Weight: 144.26 g/mol ), the electron

ionization (EI) mass spectrum is expected to show a molecular ion peak and several

characteristic fragment ions.
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m/z Relative Intensity (%) Proposed Fragment Ion

144 Low [C₈H₂₀N₂]⁺ (Molecular Ion)

127 Moderate [C₈H₁₇N]⁺ (Loss of NH₃)

114 Low [C₇H₁₆N]⁺ (Loss of CH₂NH₂)

100 Low [C₆H₁₄N]⁺

86 Moderate [C₅H₁₂N]⁺

72 Moderate [C₄H₁₀N]⁺

58 Moderate [C₃H₈N]⁺

44 High [C₂H₆N]⁺

30 100 (Base Peak) [CH₄N]⁺

Note: The m/z values are based on data from ChemicalBook.[6] The proposed fragment ions

are based on typical fragmentation patterns of aliphatic amines, which often involve alpha-

cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[7][8][9]

Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic

data presented above. These protocols are based on standard laboratory practices and can be

adapted for 1,8-Diaminooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy Protocol

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1,8-Diaminooctane.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in a clean, dry vial.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters for ¹H NMR, including pulse width, acquisition

time, relaxation delay (e.g., 1-5 seconds), and number of scans.

Acquire the ¹H NMR spectrum.

For ¹³C NMR, change the nucleus to be observed and set the appropriate parameters.

Due to the low natural abundance of ¹³C, a larger number of scans and a potentially longer

relaxation delay will be required. A proton-decoupled experiment is typically performed to

simplify the spectrum and enhance sensitivity.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicity (splitting patterns) and coupling constants in the ¹H NMR

spectrum.
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Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

Place a small amount of neat liquid 1,8-Diaminooctane directly onto the center of the ATR

crystal. If the sample is a solid at room temperature, it should be gently melted first or a

small amount of the solid powder can be placed on the crystal and pressure applied.

Instrument Setup and Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-

400 cm⁻¹). A typical experiment involves co-adding multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio.

Data Processing:

The software will automatically perform a Fourier transform and ratio the sample

interferogram against the background interferogram to generate the absorbance or

transmittance spectrum.

Identify the wavenumbers of the major absorption bands and correlate them with the

corresponding functional group vibrations.

Mass Spectrometry (MS)
2.3.1. Electron Ionization (EI) Mass Spectrometry Protocol
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Sample Introduction:

Prepare a dilute solution of 1,8-Diaminooctane in a volatile organic solvent (e.g.,

methanol or dichloromethane).

The sample can be introduced into the mass spectrometer via a direct insertion probe or

through a gas chromatograph (GC-MS). For GC-MS, the sample is injected onto the GC

column, and the separated components elute directly into the ion source of the mass

spectrometer.

Instrument Setup and Data Acquisition:

Set the ion source to electron ionization (EI) mode.

The standard electron energy for EI is 70 eV.

Set the mass analyzer to scan over the desired m/z range (e.g., 10-200 amu).

Acquire the mass spectrum.

Data Analysis:

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern by identifying the major fragment ions and their relative

abundances.

Propose fragmentation pathways consistent with the structure of the molecule to explain

the observed fragment ions. The nitrogen rule can be applied, which states that a

molecule with an even number of nitrogen atoms will have an even nominal molecular

weight.[10]

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 1,8-Diaminooctane.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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